Dapagliflozin Keto Impurity is classified under pharmaceutical impurities, specifically as a related compound to dapagliflozin. It is synthesized during the production processes of dapagliflozin and is essential for quality control in pharmaceutical manufacturing. The impurity is often analyzed to ensure compliance with safety and efficacy standards set by regulatory bodies .
The synthesis of Dapagliflozin Keto Impurity involves several chemical reactions, typically starting from 2-chloro-5-bromobenzoic acid as a raw material. The process includes acylation, Friedel-Crafts alkylation, carbonyl reduction, condensation, and methoxy removal among other steps .
Key steps in the synthesis include:
These methods provide a pathway to isolate the desired impurity efficiently while maintaining high purity levels (greater than 95% as determined by HPLC) for analytical purposes .
Dapagliflozin Keto Impurity undergoes various chemical reactions typical for organic compounds:
These reactions are significant in both synthetic pathways and in understanding potential metabolic pathways when considering pharmacokinetics .
The presence of impurities like Dapagliflozin Keto Impurity can influence the pharmacodynamics and pharmacokinetics of dapagliflozin, making it essential to monitor their levels during drug formulation development.
These properties are crucial for handling and storage conditions in laboratory settings . The compound's stability at low temperatures ensures its integrity during storage prior to use in research or quality control applications.
Dapagliflozin Keto Impurity serves several important roles in scientific research:
Systematic Chemical Identification:Dapagliflozin Keto Impurity (CAS No. 2169998-23-4) is formally designated as (2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone [2] [3] [6]. Its molecular formula is C₂₁H₂₃ClO₇ (molecular weight: 422.86 g/mol), distinguishing it from the parent drug Dapagliflozin (C₂₁H₂₅ClO₆; MW 408.87 g/mol) by an oxygen atom addition and two hydrogen atom losses [2] [4] [6]. This impurity is alternatively termed Dapagliflozin Related Compound 4 in analytical contexts [3] [6].
Structural Characteristics and Relationship:The impurity arises from the oxidation of the benzylic carbon in Dapagliflozin’s aglycone moiety, converting the secondary alcohol to a ketone (Fig. 1). This modification alters the molecule’s polarity and crystallinity, evidenced by its physical form as a white to off-white solid [2] [4]. The stereochemistry of the d-glucose moiety (2S,3R,4R,5S,6R configuration) remains identical to Dapagliflozin, preserving its SGLT2 binding potential [3] [6].
Table 1: Structural Comparison with Dapagliflozin
Property | Dapagliflozin Keto Impurity | Dapagliflozin |
---|---|---|
Molecular Formula | C₂₁H₂₃ClO₇ | C₂₁H₂₅ClO₆ |
Molecular Weight | 422.86 g/mol | 408.87 g/mol |
Functional Group (Aglycone) | Ketone (C=O) | Secondary alcohol (CH-OH) |
Key Stereocenters | (2S,3R,4R,5S,6R)-glucose | Identical |
Mechanistic Impact on Drug Function:As a major metabolite and degradation product, the keto impurity exhibits reduced SGLT2 inhibitory activity compared to Dapagliflozin due to disrupted hydrogen-bonding interactions at the target site [3] [7]. This directly impacts the therapeutic efficacy of drug formulations, as elevated impurity levels diminish net pharmacological activity. The impurity’s formation pathways include:
Analytical Control Strategies:Chromatographic methods (HPLC/UPLC) with UV detection are optimized to resolve the keto impurity (RT/RRT) from structurally similar compounds. Specifications typically enforce a reporting threshold of 0.05%, identification threshold of 0.10%, and qualification threshold of 0.15% in final drug products [4] [6]. The impurity’s solubility profile—soluble in methanol and DMSO but insoluble in aqueous buffers—guides extraction protocols for accurate quantification [2] [6].
Table 2: Analytical Parameters for Dapagliflozin Keto Impurity
Parameter | Specification | Reference Method |
---|---|---|
Purity (HPLC) | >90–95% | Ph. Eur./USP |
Storage | –20°C (desiccated) | [4] [6] |
Solubility | Methanol, DMSO | [2] [6] |
Detection Wavelength | 220–230 nm | Pharmacopoeial HPLC |
Classification and Control Limits:Per ICH Q3A(R2), Dapagliflozin Keto Impurity is classified as a "qualified impurity" due to its status as a defined metabolite. Its control aligns with thresholds for new drug substances:
Analytical Validation Requirements:Pharmacopeial methods must validate specificity, accuracy, precision, and linearity for this impurity. Key considerations include:
Stability and Process Controls:The keto impurity’s formation is mitigated through:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3